Ethyl 5-(hydroxymethyl)-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(hydroxymethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a hydroxymethyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-2-methoxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 5-(hydroxymethyl)-2-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: 5-(carboxymethyl)-2-methoxybenzoic acid.
Reduction: 5-(hydroxymethyl)-2-methoxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-2-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-2-methoxybenzoate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis to release the corresponding acid, which may further interact with biological targets. The methoxy group can participate in hydrophobic interactions, affecting the compound’s binding affinity to proteins and other macromolecules.
Comparison with Similar Compounds
Ethyl 5-(hydroxymethyl)-2-methoxybenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 5-(hydroxymethyl)-2-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl 4-(hydroxymethyl)-2-methoxybenzoate: Similar structure but with the hydroxymethyl group at the 4-position instead of the 5-position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzene ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H14O4 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C11H14O4/c1-3-15-11(13)9-6-8(7-12)4-5-10(9)14-2/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
DKGJSBONNWHQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.